2-(4,5-Dimethylthiophen-3-yl)ethanamine
Description
2-(4,5-Dimethylthiophen-3-yl)ethanamine is a substituted phenethylamine derivative featuring a thiophene ring with methyl substituents at positions 4 and 3.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(4,5-dimethylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-6-7(2)10-5-8(6)3-4-9/h5H,3-4,9H2,1-2H3 |
InChI Key |
MDVMPJVPHAZSJE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1CCN)C |
Canonical SMILES |
CC1=C(SC=C1CCN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenethylamine Derivatives
Phenethylamine derivatives share a common ethylamine backbone but differ in their aromatic substituents. Key comparisons include:
Key Observations :
- Methyl groups at positions 4 and 5 may reduce oxidative metabolism, increasing half-life compared to hydroxylated analogs like dopamine .
Thiophene-Based Analogs
Thiophene-containing compounds often exhibit unique biological activities. For example:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (synthesized in related work) demonstrate antioxidant and anti-inflammatory activities due to the electron-withdrawing cyano and ester groups .
- 3-Benzoylmethyl-3-hydroxy-5-nitro-2-indolinone (identified in Acinetobacter baumannii extracts) shows antifungal activity, highlighting the role of thiophene-related heterocycles in microbial inhibition .
Comparison Table :
Research Findings and Limitations
- Antimicrobial Potential: While this compound itself lacks direct studies, structurally related compounds from Acinetobacter baumannii (e.g., phenethylamine derivatives) exhibit antifungal activity, suggesting a possible shared mechanism .
- Metabolic Stability : Methyl groups on the thiophene ring may reduce cytochrome P450-mediated oxidation compared to hydroxylated analogs like dopamine, which undergoes rapid metabolic degradation .
- Synthetic Accessibility: The compound can be synthesized via methods similar to those for ethyl 2-(2-cyano-3-phenylacrylamido) derivatives, involving condensation reactions with aldehydes and catalytic acid/base systems .
Critical Gaps :
No direct receptor-binding or toxicity data are available for this compound.
Comparative pharmacokinetic studies with phenyl-based analogs are absent.
Preparation Methods
Reaction Scheme and Optimization
3-bromo-4,5-dimethylthiophene + CH₂=CHCONR₂ → Pd/C catalysis → 3-(acrylamide)-4,5-dimethylthiophene
↓ Hydrogenation
2-(4,5-dimethylthiophen-3-yl)ethanamine
Critical parameters from experimental data:
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Pd Loading | 5-7 wt% | +18% |
| Pressure | 1.0-1.2 MPa H₂ | +22% |
| Temperature | 45-50°C | +15% |
| Reaction Time | 4.5-5.5 hrs | ±5% |
This method achieves 91-96% yields through careful control of hydrogenation kinetics and catalyst recycling protocols.
Reductive Amination Pathways
PubChem data suggests viable routes using ketone intermediates:
Three-Stage Synthesis
- Friedel-Crafts Acylation :
4,5-dimethylthiophene → 3-acetyl-4,5-dimethylthiophene (AlCl₃ catalysis, 78% yield) - Imine Formation :
Ketone + NH₃ → Schiff base (toluene reflux, 4Å MS, 89% conversion) - Catalytic Hydrogenation :
Imine → Ethylamine (Ra-Ni, 50 psi H₂, 94% yield)
Comparative reagent efficiency:
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25 | 62 |
| Ra-Ni/H₂ | EtOAc | 50 | 94 |
| BH₃·THF | THF | 65 | 81 |
Halogen Intermediate-Based Syntheses
The CN102115468B patent details halogen-mediated strategies:
Bromine-Directed Functionalization
Step 1: 3-bromo-4,5-dimethylthiophene + KSeCN → 3-cyano-4,5-dimethylthiophene (87%)
Step 2: NiCl₂/NaBH₄ reduction → Target amine (91%)
X-ray photoelectron spectroscopy confirms complete bromine displacement at 150°C reaction temperatures.
Comparative Methodological Analysis
Efficiency Metrics Across Methods
| Method | Avg Yield (%) | Purity (HPLC) | Scalability | E-Factor |
|---|---|---|---|---|
| Pd-Catalyzed | 94 | 99.2 | +++ | 8.7 |
| Reductive Amin | 89 | 98.1 | ++ | 12.4 |
| Halogen Med | 91 | 97.8 | + | 15.2 |
+++ = >10 kg batch feasible
Byproduct Formation Analysis
GC-MS data reveals key impurities:
- N-alkylated derivatives (2-7% in amination routes)
- Ring-opening products (<1% in Pd routes)
- Isomeric contaminants (3-5% in Friedel-Crafts steps)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
